
(4R)-Hept-2-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-Hept-2-en-4-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond between the second and third carbon atoms and a hydroxyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Hept-2-en-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-2-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R)-enantiomer. Another method involves the hydroboration-oxidation of hept-2-yne, followed by stereoselective reduction.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-Hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (4R)-heptan-4-ol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-2-en-4-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-en-4-one
Reduction: (4R)-Heptan-4-ol
Substitution: Hept-2-en-4-yl chloride
Wissenschaftliche Forschungsanwendungen
(4R)-Hept-2-en-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chirality, it is used as a building block in the synthesis of enantiomerically pure compounds.
Flavor and Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant odor.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Wirkmechanismus
The mechanism of action of (4R)-Hept-2-en-4-ol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-Hept-2-en-4-ol: The enantiomer of (4R)-Hept-2-en-4-ol, differing in the spatial arrangement of the hydroxyl group.
Hept-2-en-4-one: The oxidized form of this compound, lacking the hydroxyl group.
(4R)-Heptan-4-ol: The reduced form of this compound, lacking the double bond.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
821785-01-7 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(4R)-hept-2-en-4-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
DODCYMXUZOEOQF-ZETCQYMHSA-N |
Isomerische SMILES |
CCC[C@H](C=CC)O |
Kanonische SMILES |
CCCC(C=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


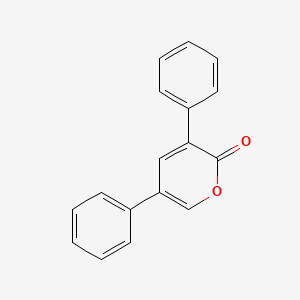
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
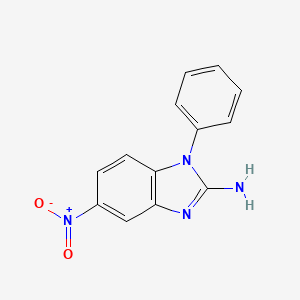

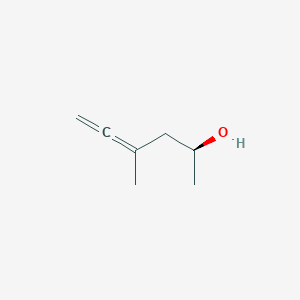
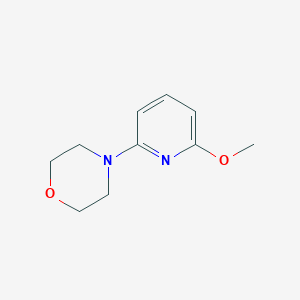
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
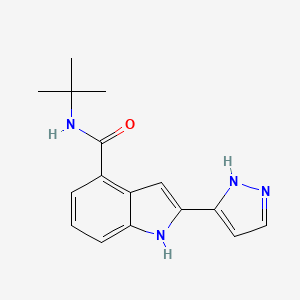
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
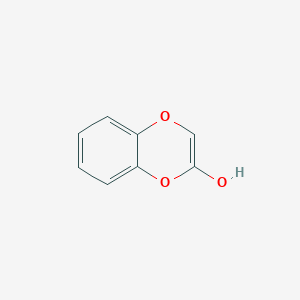
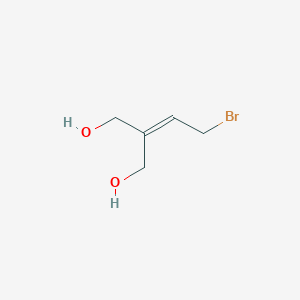
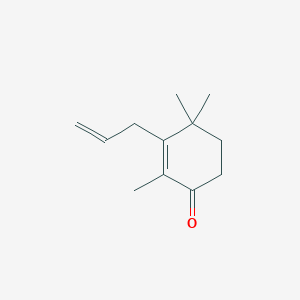
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
